molecular formula C17H11N3O4 B2552879 8-methoxy-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one CAS No. 892756-46-6

8-methoxy-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one

Cat. No.: B2552879
CAS No.: 892756-46-6
M. Wt: 321.292
InChI Key: IWAZNEBFIALKQZ-UHFFFAOYSA-N
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Description

8-methoxy-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a chromenone core, which is a fused ring system consisting of a benzene ring and a pyrone ring, substituted with a methoxy group and a pyridinyl-oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methoxy-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materials

    Synthesis of Chromenone Core: The chromenone core can be synthesized via the Pechmann condensation reaction, which involves the reaction of a phenol with a β-ketoester in the presence of an acid catalyst.

    Introduction of Methoxy Group: The methoxy group can be introduced through methylation of the hydroxyl group on the chromenone core using methyl iodide and a base such as potassium carbonate.

    Formation of Pyridinyl-Oxadiazole Moiety: The pyridinyl-oxadiazole moiety can be synthesized separately through the reaction of pyridine-3-carboxylic acid hydrazide with an appropriate nitrile oxide. This intermediate is then coupled with the methoxy-chromenone core using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

8-methoxy-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted chromenone derivatives.

Scientific Research Applications

8-methoxy-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent due to its ability to interact with various biological targets.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Material Science: It is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 8-methoxy-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may affect signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and survival, or the NF-κB pathway, which plays a role in inflammation and immune response.

Comparison with Similar Compounds

Similar Compounds

    8-methoxy-2H-chromen-2-one: Lacks the pyridinyl-oxadiazole moiety, making it less versatile in terms of biological activity.

    3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl derivatives: These compounds may have similar biological activities but lack the chromenone core, which can affect their overall properties.

Uniqueness

8-methoxy-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one is unique due to the combination of the chromenone core and the pyridinyl-oxadiazole moiety, which provides a distinct set of chemical and biological properties. This combination allows for a broader range of applications and interactions with various biological targets.

Properties

IUPAC Name

8-methoxy-3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O4/c1-22-13-6-2-4-10-8-12(17(21)23-14(10)13)16-19-15(20-24-16)11-5-3-7-18-9-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWAZNEBFIALKQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C3=NC(=NO3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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